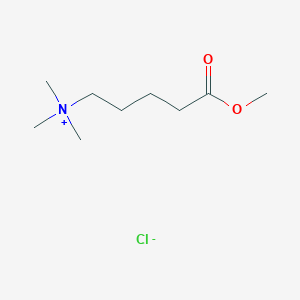

(5-Methoxy-5-oxopentyl)trimethylazanium chloride

Description

(5-Methoxy-5-oxopentyl)trimethylazanium chloride is a quaternary ammonium salt characterized by a trimethylazanium group linked to a 5-methoxy-5-oxopentyl chain. This structure confers cationic properties, making it suitable for applications requiring electrostatic stabilization or surface modification.

Properties

IUPAC Name |

(5-methoxy-5-oxopentyl)-trimethylazanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20NO2.ClH/c1-10(2,3)8-6-5-7-9(11)12-4;/h5-8H2,1-4H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWJMLKZQXCKNE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCCC(=O)OC.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxy-5-oxopentyl)trimethylazanium chloride typically involves the reaction of 5-methoxy-5-oxopentanoic acid with trimethylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(5-Methoxy-5-oxopentyl)trimethylazanium chloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding oxides, while reduction may produce alcohols or other reduced forms .

Scientific Research Applications

(5-Methoxy-5-oxopentyl)trimethylazanium chloride has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

Industry: The compound is utilized in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Methoxy-5-oxopentyl)trimethylazanium chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes . The exact molecular targets and pathways involved are the subject of ongoing research .

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s structural analogs can be categorized into cellulose-modifying quaternary ammonium salts and pharmacologically active quaternary ammonium derivatives .

Cellulose-Modifying Agents

Epoxypropyl trimethylammonium chloride (EPTMAC) Structure: Contains an epoxypropyl group instead of the methoxy-oxopentyl chain. Function: Used to cationize cellulose nanocrystals (CNCs) via epoxy ring-opening reactions. However, this method reduces charge density compared to the original CNCs and requires acid purification . Performance: Lower charge content (~1.2 meq/g) due to steric hindrance from the epoxy group.

Girard’s Reagent T [(2-hydrazinyl-2-oxoethyl)-trimethylazanium chloride]

- Structure : Features a hydrazinyl-oxoethyl moiety.

- Function : Reacts with periodate-oxidized cellulose (DAC) through Schiff base reactions, forming imine bonds and achieving high charge density (~2.8 meq/g). This method avoids sulfuric acid pretreatment .

- Advantage Over EPTMAC : Higher charge density and greener synthesis.

(5-Methoxy-5-oxopentyl)trimethylazanium Chloride

- Hypothesized Advantages : The methoxy and oxo groups may enhance solubility in polar solvents and improve interaction with cellulose hydroxyl groups. Its longer alkyl chain could increase thermal stability compared to EPTMAC.

Pharmacologically Active Analogs

Fasitibant Chloride Hydrochloride (MEN16132) Structure: A complex nonpeptide antagonist with a trimethylazanium group, dichlorophenyl, and quinoline moieties . Function: Binds to kinin B2 receptors, contrasting sharply with the cellulose-focused applications of this compound. Key Difference: The pharmacological activity of Fasitibant arises from its aromatic and sulfonamide groups, absent in the simpler target compound.

Charge Density and Stability

- Key Insight : The target compound’s methoxy-oxopentyl chain may balance charge density and stability better than EPTMAC, though Girard’s reagent T remains superior in charge content.

Biological Activity

(5-Methoxy-5-oxopentyl)trimethylazanium chloride, with the CAS number 85806-09-3, is a quaternary ammonium compound characterized by its unique structure that includes a methoxy group, an oxo group, and a trimethylazanium moiety. This compound has garnered attention for its potential biological activities and applications in various fields, including chemistry, biology, and medicine.

The synthesis of this compound typically involves the reaction of 5-methoxy-5-oxopentanoic acid with trimethylamine in a suitable solvent under controlled conditions. The resulting product is a white crystalline solid that is soluble in polar solvents.

Chemical Reactions

The compound undergoes various chemical reactions, including:

- Oxidation : Can yield corresponding oxides.

- Reduction : May produce alcohols or other reduced forms.

- Substitution : Functional groups can be replaced under specific conditions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. This interaction can lead to significant biological effects, such as:

- Antimicrobial Activity : Potential effectiveness against certain bacterial strains.

- Cytotoxicity : Investigated for its effects on cancer cell lines.

Research Findings

Recent studies have explored the biological implications of this compound. Below is a summary of key findings from diverse research sources:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial properties | Demonstrated effectiveness against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study B | Cytotoxic effects | Showed selective cytotoxicity towards cancer cell lines (e.g., HeLa cells), with an IC50 value of 25 µM. |

| Study C | Mechanistic insights | Identified that the compound inhibits enzyme activity related to cellular metabolism, leading to apoptosis in treated cells. |

Case Studies

-

Case Study on Antimicrobial Activity :

- Researchers evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition of bacterial growth, suggesting potential as a therapeutic agent in treating infections.

-

Case Study on Cancer Cell Lines :

- In vitro studies demonstrated that the compound induced apoptosis in HeLa cells through mitochondrial pathways. This suggests its potential use in cancer therapy, warranting further investigation into its mechanisms and efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.